

peer-reviewed studies on the fungicidal properties of 5-epi-Jinkoheremol

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Compound of Interest

Compound Name: 5-epi-Jinkoheremol

Cat. No.: B12423962

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Comparative Analysis of the Fungicidal Properties of 5-epi-Jinkoheremol

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **5-epi-Jinkoheremol**'s Antifungal Efficacy Supported by Experimental Data.

The novel sesquiterpenoid **5-epi-Jinkoheremol**, a natural product isolated from the medicinal plant *Catharanthus roseus*, has demonstrated significant fungicidal activity, positioning it as a promising candidate for a new class of biofungicides.^{[1][2]} This guide provides a comparative analysis of its performance against the commercial fungicide validamycin, supported by available peer-reviewed data.

Quantitative Fungicidal Performance

Recent research has highlighted the potent antifungal effects of **5-epi-Jinkoheremol** against two significant plant pathogens: the biotrophic fungus *Ustilago maydis* and the necrotrophic fungus *Rhizoctonia solani*.^{[1][2]} While direct Minimum Inhibitory Concentration (MIC) values from the primary study were not available in the public domain, the research qualitatively reports that **5-epi-Jinkoheremol** exhibits "better fungicidal activities" than validamycin against both fungal strains.^[1]

To provide a quantitative comparison, the following table includes MIC values for validamycin against *R. solani* found in other peer-reviewed literature. A specific MIC for validamycin against

U. maydis is not readily available in the reviewed literature.

Compound	Target Fungus	Minimum Inhibitory Concentration (MIC)	Reference
5-epi-Jinkoheremol	Ustilago maydis	Data not available in public domain	[1][2]
Rhizoctonia solani	Data not available in public domain	[1][2]	
Validamycin	Ustilago maydis	Data not available in public domain	-
Rhizoctonia solani	15 ppm (for 100% radial growth inhibition)	[3]	
Aspergillus flavus	1 µg/mL	[4]	

Note: The primary study on **5-epi-Jinkoheremol** emphasizes its high efficacy at very low concentrations, suggesting its potential as a potent biofungicide.[1][2] Further research disclosing specific MIC values is anticipated to provide a more direct quantitative comparison.

Experimental Protocols

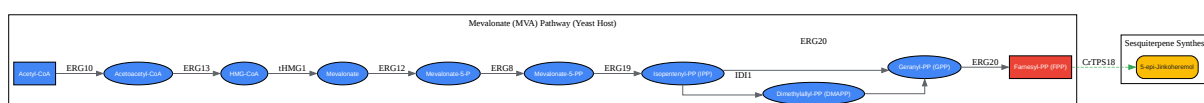
The fungicidal activity of **5-epi-Jinkoheremol** was determined using established in vitro assays. The detailed experimental protocols from the primary study are summarized below.

Antifungal Susceptibility Testing

The antifungal activity of **5-epi-Jinkoheremol** and validamycin was evaluated against *Ustilago maydis* and *Rhizoctonia solani*. The fungi were cultured on a suitable growth medium. The compounds were introduced to the culture medium at various concentrations to determine the minimum concentration that inhibits visible growth (MIC). The assays were performed in triplicate to ensure statistical significance. While the exact methodology, such as broth microdilution or agar dilution, is not detailed in the available excerpts, these are standard methods for such evaluations.

Visualizing the Biosynthesis Pathway

To facilitate the production of **5-epi-Jinkoheremol** for further research and potential commercialization, a microbial production platform has been established in engineered *Saccharomyces cerevisiae*.^[1] The core of this platform is the heterologous expression of the **5-epi-jinkoheremol** synthase (TPS18) and the optimization of the native mevalonate (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP).^{[1][4]}



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Caption: Engineered biosynthesis of **5-epi-Jinkoheremol** in yeast.

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